2-(4-Chlorophenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Overview
Description
2-(4-Chlorophenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the benzoxazine family and has a unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins that are involved in the progression of various diseases. It has also been found to modulate various signaling pathways that are involved in the regulation of cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-Chlorophenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and can be modified to improve its pharmacological properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-(4-Chlorophenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. One area of research could focus on improving the pharmacological properties of this compound by modifying its chemical structure. Another area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies could be conducted to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
2-(4-Chlorophenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been found to have potential therapeutic applications in various diseases. It has been studied for its anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties. It has also been found to have potential in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c22-16-7-5-14(6-8-16)18-13-19-17-3-1-2-4-20(17)26-21(25(19)24-18)15-9-11-23-12-10-15/h1-12,19,21H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSLIUCJTRZEPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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